3,5-Dichloro-4-fluorophenacylamine hydrochloride
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Overview
Description
3,5-Dichloro-4-fluorophenacylamine hydrochloride is a chemical compound with the molecular formula C8H7Cl2FN·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorophenacylamine hydrochloride typically involves the reaction of 3,5-dichloro-4-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluorophenacylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phenacylamine derivatives .
Scientific Research Applications
3,5-Dichloro-4-fluorophenacylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-fluoroacetophenone: A precursor in the synthesis of 3,5-Dichloro-4-fluorophenacylamine hydrochloride.
3,5-Dichloro-4-fluoroaniline: Another related compound with similar chemical properties.
Properties
Molecular Formula |
C8H7Cl3FNO |
---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6Cl2FNO.ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;/h1-2H,3,12H2;1H |
InChI Key |
HDMOSMKZFGBRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CN.Cl |
Origin of Product |
United States |
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